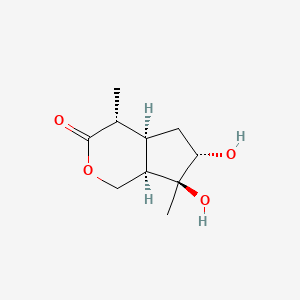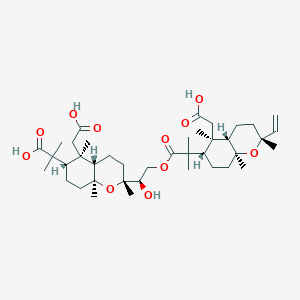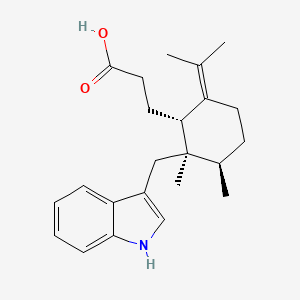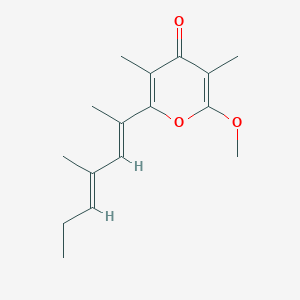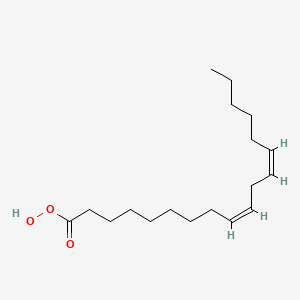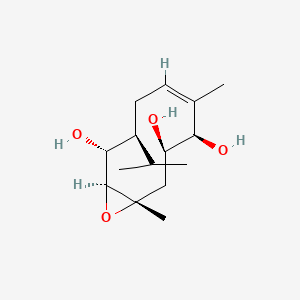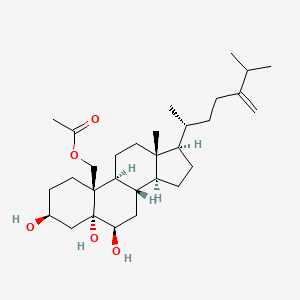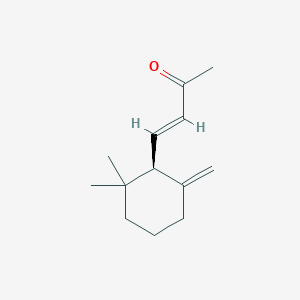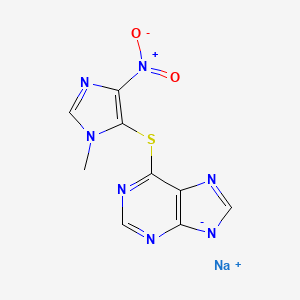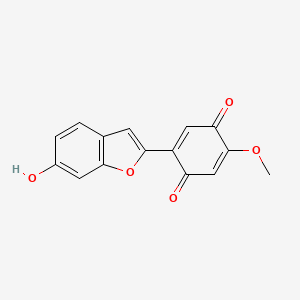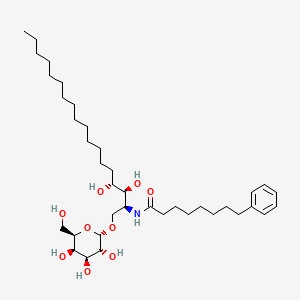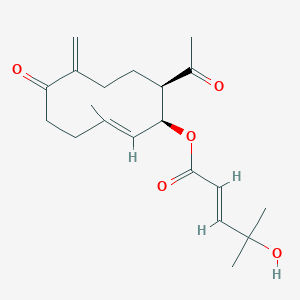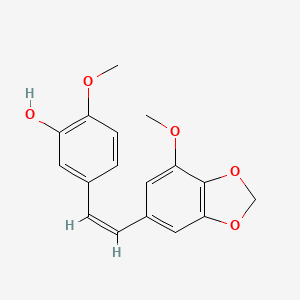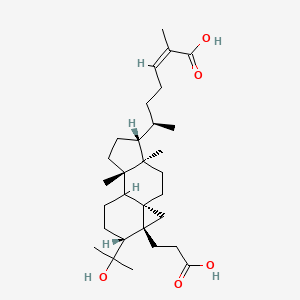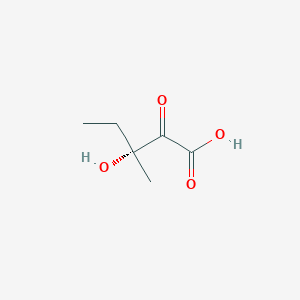
(R)-3-hydroxy-3-methyl-2-oxopentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R)-3-hydroxy-3-methyl-2-oxopentanoic acid is the (R)-enantiomer of 3-hydroxy-3-methyl-2-oxopentanoic acid. It is a conjugate acid of a (R)-3-hydroxy-3-methyl-2-oxopentanoate. It is an enantiomer of a (S)-3-hydroxy-3-methyl-2-oxopentanoic acid.
Scientific Research Applications
Biological and Pharmacological Activities
Chemical and Pharmacological Insights :
- Ohmefentanyl, related to β-hydroxy-3-methylfentanyl, offers deep insights into the structure-activity relationships of opiates. Investigations into the stereoisomers of ohmefentanyl provide valuable probes for studying opioid receptor-mediated phenomena, potentially leading to the development of refined pharmacophores for opioid receptors (Brine et al., 1997).
Biodegradable Polymers :
- Polyhydroxyalkanoate (PHA), a biodegradable microbial polymer, is synthesized from hydroxyalkanoic acids with the hydroxyl substituted carbon in R configuration. PHAs are notable for their biodegradability, biocompatibility, and renewable nature, presenting significant applications in bioplastics and bioengineering (Amara, 2010).
Antioxidant Properties :
- Hydroxycinnamic acids (HCAs), structurally related to hydroxyalkanoic acids, are significant for their antioxidant properties. Studies on their structure-activity relationships aid in understanding their antioxidant potency and potentially guide the development of more potent antioxidant molecules (Razzaghi-Asl et al., 2013).
Biofuel Production :
- The microbial production of poly-D-3-hydroxybutyric acid from CO2, a process involving hydroxy acids, highlights the potential of utilizing microbial pathways for sustainable biofuel production. This research opens avenues for biotechnological innovations in energy production (Ishizaki et al., 2001).
Recycling and Conversion to Chemicals and Fuels :
- Poly-3-hydroxybutyrate, a polyhydroxyalkanoate, can be tailored for recycling into various chemicals and fuels. The detailed review of its degradation pathways and product applications signifies the role of hydroxy acids in advancing sustainable materials and energy sources (Kang et al., 2022).
Cosmetic and Dermatological Applications :
- Hydroxy acids, including (R)-3-hydroxy-3-methyl-2-oxopentanoic acid, are widely used in cosmetic and therapeutic formulations. They offer benefits such as treating photoaging, acne, and other skin conditions, highlighting their significance in dermatological research and applications (Kornhauser et al., 2010).
properties
Product Name |
(R)-3-hydroxy-3-methyl-2-oxopentanoic acid |
|---|---|
Molecular Formula |
C6H10O4 |
Molecular Weight |
146.14 g/mol |
IUPAC Name |
(3R)-3-hydroxy-3-methyl-2-oxopentanoic acid |
InChI |
InChI=1S/C6H10O4/c1-3-6(2,10)4(7)5(8)9/h10H,3H2,1-2H3,(H,8,9)/t6-/m1/s1 |
InChI Key |
YJVOWRAWFXRESP-ZCFIWIBFSA-N |
Isomeric SMILES |
CC[C@](C)(C(=O)C(=O)O)O |
Canonical SMILES |
CCC(C)(C(=O)C(=O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



